

A Comprehensive Technical Guide to Rhodium(III) Sulfate: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium(III) sulfate

Cat. No.: B078381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(III) sulfate, with the chemical formula $\text{Rh}_2(\text{SO}_4)_3$, is a significant compound of rhodium, a rare and precious metal belonging to the platinum group.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of **Rhodium(III) sulfate**, with a focus on its anhydrous and hydrated forms. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the catalytic and chemical potential of this compound. The guide summarizes key quantitative data, outlines preparative methodologies, and discusses its applications, particularly in the realm of catalysis.

Physical Properties of Rhodium(III) Sulfate

Rhodium(III) sulfate is typically encountered as a red or reddish-yellow crystalline solid in its anhydrous form.[2][3] It also exists in various hydrated forms, with the tetrahydrate ($\text{Rh}_2(\text{SO}_4)_3 \cdot 4\text{H}_2\text{O}$) and a more yellow-colored tetradecahydrate being reported.[1][2] The physical properties can vary slightly depending on the degree of hydration.

A summary of the key physical properties is presented in Table 1.

Table 1: Physical Properties of Rhodium(III) Sulfate

Property	Value	Notes
Chemical Formula	$\text{Rh}_2(\text{SO}_4)_3$ (anhydrous)	
Molecular Weight	494.00 g/mol (anhydrous)	The molecular weight of the tetrahydrate is approximately 566.06 g/mol . [4]
Appearance	Reddish-yellow to beige-brown crystalline solid or powder. [2]	Hydrated forms can appear as a brownish-red liquid when in solution. [5]
Density	1.217 g/cm ³ (anhydrous)	Some sources report a density of 3.0 g/cm ³ for the solid. [6]
Melting Point	Decomposes at >500°C. [7] [8]	Does not exhibit a distinct melting point.
Boiling Point	Not applicable; decomposes.	
Solubility	Very soluble in water. Miscible with ethanol and a 3:1 ethanol/water mixture. [7] [9] [10] [11]	The tetrahydrate is described as moderately soluble in water and acid. [1]

Chemical Properties and Reactivity

Rhodium(III) sulfate is a stable rhodium compound under recommended storage conditions. Its chemistry is characterized by the +3 oxidation state of the rhodium ion.

Thermal Decomposition: Upon heating, **Rhodium(III) sulfate** decomposes at temperatures above 500°C.[\[8\]](#)[\[9\]](#) The decomposition can release toxic gases and acid mists, including oxides of sulfur and rhodium compounds.[\[9\]](#)[\[10\]](#)

Reactivity:

- As a Lewis acid, **Rhodium(III) sulfate** can form active catalytic species when coordinated with appropriate ligands.[\[5\]](#)

- It is incompatible with bases, halides, and certain organic compounds such as cyclopentadiene and cyclopentanone oxime.[9][10]
- Contact with metals should be avoided, and it can react with water to generate heat.[10]

Aqueous Chemistry: In aqueous solutions, **Rhodium(III) sulfate** can undergo aquation, leading to an equilibrium between monomeric and oligomeric aqua sulfate complexes.[12] The speciation in solution can be complex and may influence its reactivity and catalytic activity.

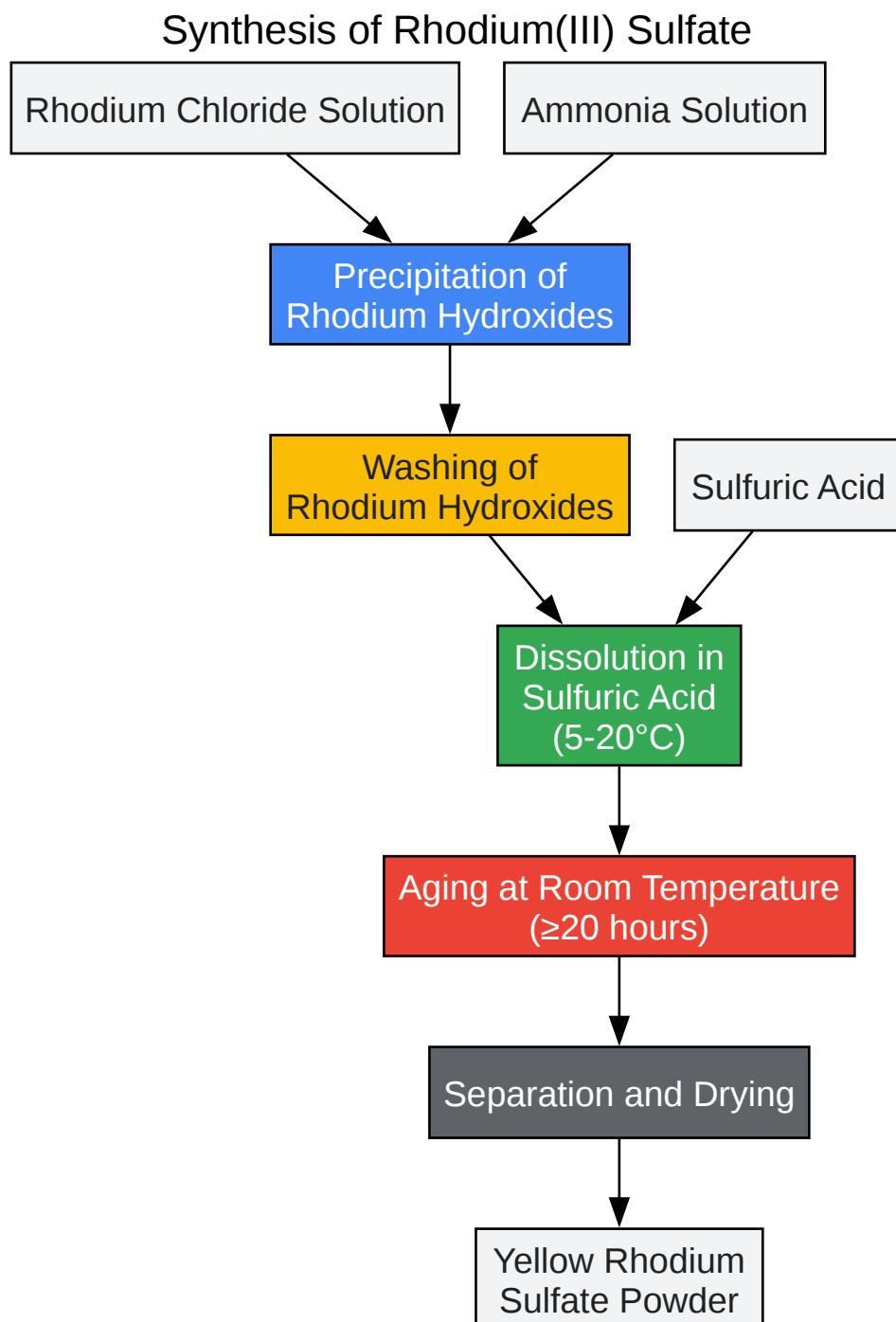
Experimental Protocols: Synthesis of Rhodium(III) Sulfate

Several methods for the preparation of **Rhodium(III) sulfate** have been reported. The choice of method can influence the form of the final product (anhydrous vs. hydrated).

Method 1: Oxidation of Rhodium Metal with Sulfuric Acid

This method is used to produce the anhydrous form of **Rhodium(III) sulfate**.

- Reactants: Rhodium metal and concentrated sulfuric acid.
- Procedure: A mixture of rhodium metal and concentrated sulfuric acid is heated to 400°C. This reaction yields red, plate-shaped single crystals of anhydrous $\text{Rh}_2(\text{SO}_4)_3$.[2] If the reaction is carried out at a higher temperature of 475°C, the dihydrate $(\text{Rh}_2(\text{SO}_4)_3 \cdot 2\text{H}_2\text{O})$ is formed.[2]


Method 2: Reaction of Rhodium(III) Hydroxide with Sulfuric Acid

This was one of the earliest reported methods for synthesizing **Rhodium(III) sulfate** and typically yields hydrated forms.

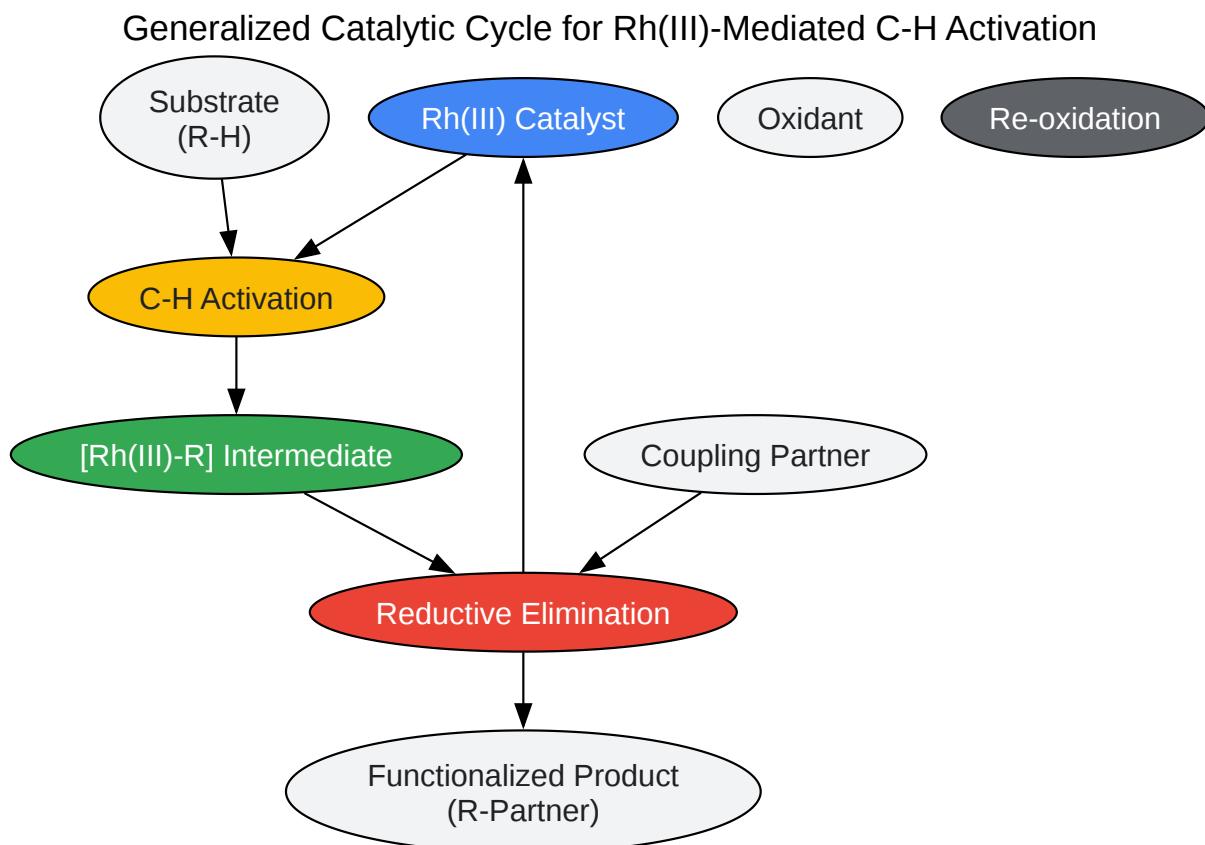
- Reactants: Rhodium(III) hydroxide and sulfuric acid.
- Procedure: Rhodium(III) hydroxide is dissolved in sulfuric acid. Depending on the reaction conditions, different hydrates can be obtained.[2] For instance, a yellow tetradecahydrate and a red tetrahydrate have been reported.[2] A more recent patented method describes the dissolution of rhodium hydroxides in sulfuric acid at a molar ratio of Rh:H₂SO₄ between 1:6

and 1:16 at a temperature of 5-20°C. The resulting mixture is held at room temperature for at least 20 hours to allow the rhodium salt to form and be separated.[13]

The following diagram illustrates the general workflow for the synthesis of **Rhodium(III) sulfate** from rhodium chloride, as described in a patented method.[13]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **Rhodium(III) sulfate** powder.


Applications in Research and Development

Rhodium(III) sulfate is a versatile compound with significant applications in catalysis and materials science.

Catalysis: Rhodium compounds are renowned for their catalytic prowess, and **Rhodium(III) sulfate** serves as a potent precursor for various catalytic applications.^[5]

- **C-H Functionalization:** Rhodium catalysts are effective in activating inert C-H bonds, enabling the direct introduction of functional groups in organic synthesis.^[5]
- **Oxidation Reactions:** It can be used to develop catalysts for the selective oxidation of alcohols and alkenes.^[5] It has been used as an oxidation catalyst in organic reactions.^[14]
- **Hydrogenation and Transfer Hydrogenation:** Rhodium complexes derived from the sulfate are effective catalysts for hydrogenation reactions.^[5]
- **Hydroformylation:** Rhodium-based catalysts are used in the hydroformylation of olefins.^[15]
- **Cycloaddition Reactions:** Rhodium(II) catalysts, which can be derived from Rhodium(III) precursors, are widely used in cycloaddition reactions.^[15]
- **Fuel Cells:** In combination with platinum, **Rhodium(III) sulfate** is used to form a Pt/Rh alloy electrocatalyst for the oxidation of ethanol in fuel cells.

The following diagram illustrates a generalized catalytic cycle involving a Rh(III) species for C-H activation.

[Click to download full resolution via product page](#)

Caption: Simplified Rh(III) catalytic cycle for C-H functionalization.

Materials Science:

- Electroplating: **Rhodium(III) sulfate** is used in electroplating to produce highly corrosion-resistant coatings. It is also used for decorative rhodium plating in jewelry and watches.[\[10\]](#)

Drug Development: While direct applications of **Rhodium(III) sulfate** in drug development are not extensively documented in the provided search results, Rhodium(III) complexes, in general, have garnered significant attention as potential anticancer agents.[\[16\]](#) Their mode of action is often attributed to their ability to bind to DNA and inhibit proteins.[\[16\]](#) The catalytic properties of

rhodium compounds also open avenues for their use in the synthesis of complex pharmaceutical molecules.

Safety and Handling

Rhodium(III) sulfate is considered a hazardous substance. It is classified as an irritant to the eyes and skin and may cause respiratory irritation. It is also toxic. When heated to decomposition, it can emit toxic fumes.[9][10] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[8][9]

Conclusion

Rhodium(III) sulfate is a compound with a rich chemistry and a growing number of applications, particularly in the field of catalysis. Its ability to serve as a precursor for highly active and selective catalysts makes it a valuable tool for organic synthesis and the development of new chemical processes. For researchers and professionals in drug development, the broader class of Rhodium(III) complexes holds promise for therapeutic applications. A thorough understanding of its physical and chemical properties is essential for its safe and effective use in both research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. Rhodium(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. About: Rhodium(III) sulfate [dbpedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbino.com]

- 6. Rhodium III Sulfate at 25000.00 INR in Mumbai, Maharashtra | Evans Chem India Pvt. Ltd. [tradeindia.com]
- 7. chembk.com [chembk.com]
- 8. 10489-46-0 CAS MSDS (Rhodium(III) sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Rhodium(III) sulfate | 10489-46-0 [chemicalbook.com]
- 10. Rhodium(III) sulfate – دیجی متریالز [digimaterials.com]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. RU2404129C2 - Method of obtaining yellow rhodium sulphate powder - Google Patents [patents.google.com]
- 14. Rhodium(III) sulfate, anhydrous, powder, 99.9 trace metals basis 10489-46-0 [sigmaaldrich.com]
- 15. alfachemic.com [alfachemic.com]
- 16. Rhodium-based metallodrugs for biological applications: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Rhodium(III) Sulfate: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078381#what-are-the-physical-and-chemical-properties-of-rhodium-iii-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com